4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid
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Overview
Description
4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid is a chemical compound with the molecular formula C12H11NO5 and a molecular weight of 249.22 g/mol . This compound is known for its unique structure, which includes a quinoline core substituted with hydroxy and methoxy groups. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
The synthesis of 4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . One common method includes the use of chiral catalysts and specific reaction conditions to achieve the desired product with high purity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring consistency and efficiency.
Chemical Reactions Analysis
4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can convert the quinoline core into different reduced forms, which may have distinct properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid is utilized in a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding to biological targets, influencing its biological activity. The exact pathways and targets are still under investigation, but it is believed to interact with enzymes and receptors involved in various biological processes .
Comparison with Similar Compounds
4-Hydroxy-6,7-dimethoxyquinoline-3-carboxylic acid can be compared with other quinoline derivatives, such as:
- 4-Hydroxy-2-methylquinoline-6-carboxylic acid
- 6,7-Dimethoxy-4-oxo-1H-quinoline-3-carboxylic acid
These compounds share a similar quinoline core but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of hydroxy and methoxy groups in this compound makes it unique and potentially more versatile in various applications.
Properties
IUPAC Name |
6,7-dimethoxy-4-oxo-1H-quinoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-17-9-3-6-8(4-10(9)18-2)13-5-7(11(6)14)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEYCDPOWKNXLX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40949686 |
Source
|
Record name | 6,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40949686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53977-29-0, 26893-22-1 |
Source
|
Record name | 1,4-Dihydro-6,7-dimethoxy-4-oxo-3-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53977-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40949686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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